2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide: is a heterocyclic compound with an intriguing structure. Let’s break it down:
- The benzamide portion consists of a benzene ring attached to an amide functional group (CONH₂).
- The 1H-indol-3-ylmethyl group is derived from indole, a bicyclic aromatic compound found in various natural products and synthetic drugs.
- The 1,3,4-thiadiazol-2-yl moiety is a five-membered ring containing sulfur and nitrogen atoms.
Chemical Reactions Analysis
Reactions:
Oxidation: The compound may undergo oxidation reactions, potentially affecting the indole or thiadiazole moieties.
Reduction: Reduction of the nitro group (if present) could yield an amino group.
Substitution: Chlorine atoms may be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation.
Substitution: Chlorination using chlorine gas (Cl₂) or chlorinating agents.
Major Products:
The specific products depend on reaction conditions and substituents. Potential products include derivatives with modified indole or thiadiazole rings.
Scientific Research Applications
This compound’s diverse biological activities make it intriguing for research:
Antiviral: Indole derivatives have shown antiviral potential.
Anti-inflammatory: Some indole derivatives exhibit anti-inflammatory and analgesic properties.
Other Activities: Antioxidant, antimicrobial, antitubercular, and antidiabetic effects have been reported.
Mechanism of Action
The exact mechanism remains elusive, but it likely involves interactions with cellular receptors or enzymes. Further studies are needed to elucidate its targets and pathways.
Comparison with Similar Compounds
While direct comparisons are challenging due to limited data, exploring related indole derivatives could reveal unique features.
Similar Compounds
Indomethacin: An anti-inflammatory drug.
Celecoxib: Used for pain relief and inflammation.
Properties
Molecular Formula |
C18H12Cl2N4OS |
---|---|
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2,4-dichloro-N-[5-(1H-indol-3-ylmethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C18H12Cl2N4OS/c19-11-5-6-13(14(20)8-11)17(25)22-18-24-23-16(26-18)7-10-9-21-15-4-2-1-3-12(10)15/h1-6,8-9,21H,7H2,(H,22,24,25) |
InChI Key |
DASWGSQDVRHWJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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